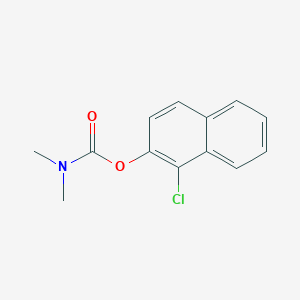

![molecular formula C19H16N4O3 B5537385 N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)

N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide often involves multi-step chemical reactions, including amide bond formation, aromatic substitution, and heterocycle synthesis. For example, the synthesis of MGCD0103, a histone deacetylase inhibitor with a somewhat similar structure, involves selective inhibitions and biological evaluations indicative of its potential as an anticancer drug (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically utilizes techniques like NMR, IR spectroscopy, and X-ray crystallography to elucidate their structures. The molecular framework often includes aromatic rings, amide linkages, and heterocyclic components, which are crucial for the compound's biological activity and chemical properties.

Chemical Reactions and Properties

Compounds similar to N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide can undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, depending on the functional groups present. For instance, the synthesis and reactions of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile showcase the complexity and versatility of reactions these compounds can undergo (Ahmed et al., 2002).

Applications De Recherche Scientifique

Discovery and Antineoplastic Applications

N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives have been explored for their potential as antineoplastic agents. A notable study highlights a novel series of compounds demonstrating significant cytotoxic properties, often surpassing those of contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, modulate multi-drug resistance, induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Their promising antimalarial and antimycobacterial properties, alongside favorable pharmacokinetic profiles and metabolic stability, underscore their potential as candidate antineoplastic drug candidates (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).

Pharmacological Properties and Clinical Use

Metoclopramide, a related compound, has been extensively reviewed for its pharmacological properties and clinical applications. It is used in various gastrointestinal diagnostics and treatments, demonstrating efficacy in reducing post-operative vomiting, radiation sickness, and symptoms of drug-induced vomiting. Metoclopramide's role in promoting gastric emptying prior to anaesthesia and its potential in treating dyspepsia and other gastrointestinal disorders are significant. The review also discusses its effects on the absorption of other drugs, indicating its broad pharmacological applications (R. Pinder, R. N. Brogden, P. Sawyer, T. Speight, G. Avery, 2012).

Environmental and Health Concerns

Studies on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) reveal insights into environmental and health concerns associated with pharmaceutical compounds. The research identifies and summarizes ACT by-products, their biotoxicity, proposed degradation pathways, and highlights the environmental impact of releasing these by-products without treatment (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Synthetic Antioxidants and Their Implications

Research on synthetic phenolic antioxidants (SPAs) outlines their wide usage in various products and their environmental and human health implications. SPAs, including compounds like BHT and DBP, have been detected in multiple environmental matrices and human samples. The review calls for future research to investigate novel SPAs with lower toxicity and environmental impact, highlighting the complex relationship between chemical properties and biological effects (Runzeng Liu, S. Mabury, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[4-(6-methylpyridazin-3-yl)oxybenzoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-12-2-11-17(23-22-12)26-16-9-5-14(6-10-16)19(25)21-15-7-3-13(4-8-15)18(20)24/h2-11H,1H3,(H2,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMDVHEHFQYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)